![molecular formula C21H18N2O5S2 B11117527 2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B11117527.png)
2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating heterocyclic system with a complex structure. Let’s break it down:
- Name : 2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
- Structure : It contains multiple rings, including thiopyran and dithiazocine rings.
- Functional Groups : The compound features a phenyl group, carbonyl groups, and a thioamide.
- Molecular Formula : C22H14N2O5S2
Preparation Methods
The synthesis of this compound involves intriguing reactions. Here’s how it’s prepared:
- Step 1 : Start with 2-(2-propen-1-ylsulfanyl)aniline (Compound 1).
- Step 2 : React Compound 1 with cinnamoyl chloride (Compound 2) to form Compound 3.
- Step 3 : Thionylation of Compound 3 with P2S5 in dioxane yields the target compound (Compound 6).
Chemical Reactions Analysis
- Reactivity : Compound 6 contains α,β-unsaturated thiocarbonyl fragments, making it a versatile “building block” for sulfur-containing six-membered heterocycles.
- Common Reagents : Cinnamoyl chloride (2), P2S5.
- Major Products : Compound 6, which has both thiopyran and dithiazocine rings.
Scientific Research Applications
- Chemistry : Investigate its reactivity in various reactions and explore its potential as a precursor for other compounds.
- Biology : Study its interactions with biological molecules.
- Medicine : Explore its pharmacological properties.
- Industry : Assess its industrial applications (e.g., materials science, catalysis).
Mechanism of Action
- The exact mechanism remains an area of research, but it likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Uniqueness : Highlight its novel heterocyclic structure.
- Similar Compounds : Consider related compounds like 2,4,6-tri(4-carboxyphenyl)-1,3,5-triazine and related derivatives .
Properties
Molecular Formula |
C21H18N2O5S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
InChI |
InChI=1S/C21H18N2O5S2/c24-11(25)7-23-19(26)14-9-6-10(15(14)20(23)27)16-13(9)12(8-4-2-1-3-5-8)17-18(29-16)22-21(28)30-17/h1-5,9-10,12-16H,6-7H2,(H,22,28)(H,24,25) |
InChI Key |
GBYMFODZINXBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide](/img/structure/B11117450.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11117465.png)

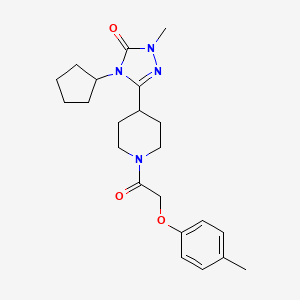
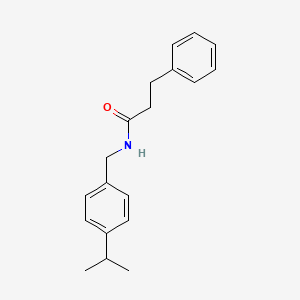
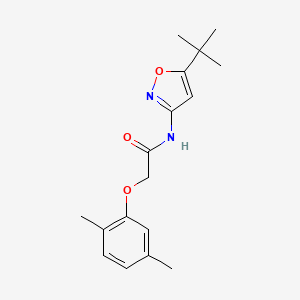
![Ethyl 5-benzyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11117494.png)
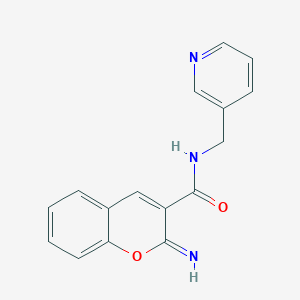
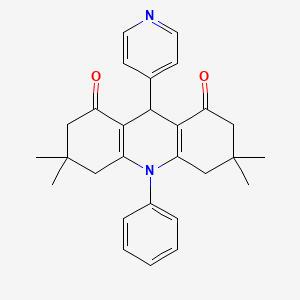
![N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11117515.png)
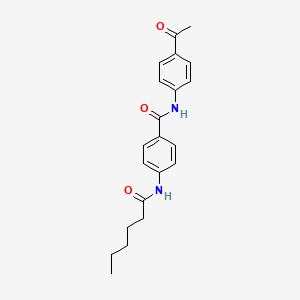
![N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11117534.png)
![2-[(2E)-1,3-Bis(4-amino-1,2,5-oxadiazol-3-YL)-2-triazen-1-YL]-N'-[(E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11117542.png)
![2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11117544.png)
